Methyl 4-(chloromethoxy)benzoate
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Overview
Description
Methyl 4-(chloromethoxy)benzoate is an organic compound with the molecular formula C9H9ClO3 . It is a derivative of benzoic acid, where the hydrogen of the carboxylic acid group is replaced by a methyl group and one of the hydrogens on the benzene ring is replaced by a chloromethoxy group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, similar compounds like methyl benzoate undergo various reactions. For example, methyl benzoate can react with Grignard reagents to produce tertiary alcohols . It can also undergo hydrolysis to form carboxylic acids under acidic or basic conditions .Scientific Research Applications
Liquid-Crystalline Polymers
Methyl 4-(chloromethoxy)benzoate derivatives play a crucial role in the synthesis of liquid-crystalline polymers. Ogawa et al. (1997) demonstrated the importance of the benzoate moiety in creating stable mesophases in polymers, contributing to their liquid-crystalline properties, useful in various applications like displays and sensors (Ogawa et al., 1997).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound are used in spectrometric methods for determining small amounts of compounds in samples, as shown by Morita and Nakamura (2010) in their work on phenol compounds in wastewater (Morita & Nakamura, 2010).
Synthesis of Complex Organic Compounds
The compound is also used in the synthesis of complex organic compounds. For example, Popovski et al. (2010) discussed the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, demonstrating the role of this compound in pharmaceutical and flavor industry applications (Popovski, Mladenovska, & Panovska, 2010).
Nucleoside Analogues Synthesis
In medicinal chemistry, this compound is utilized in the synthesis of nucleoside analogues, as shown by Hakimelahi and Khalafi‐Nezhad (1989). They developed a procedure for preparing secoribo-nucleoside analogues, essential in drug development (Hakimelahi & Khalafi‐Nezhad, 1989).
Material Science
In material science, Hsu et al. (1997) explored the synthesis of side-chain liquid crystalline polysiloxanes containing this compound derivatives. These materials are significant in the creation of advanced materials with unique properties like shape memory and responsive behaviors (Hsu, Chu, Chang, & Hsieh, 1997).
Future Directions
While specific future directions for Methyl 4-(chloromethoxy)benzoate are not mentioned in the retrieved sources, similar compounds like methyl benzoate have been studied for their potential as environmentally safe insecticides . They have also sparked interest for their potential as biofuels due to their high energy density and low freezing point .
Mechanism of Action
Target of Action
Methyl 4-(chloromethoxy)benzoate is a type of organic compound
Mode of Action
It is known that methyl 4-chlorobenzoate, a similar compound, undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .
Biochemical Pathways
It is known that methyl benzoate, a related compound, is involved in the biosynthesis of floral scent in some plants . The emission of methyl benzoate is flower-specific and developmentally regulated . The genes associated with methyl benzoate biosynthesis exhibited flower-specific or flower-preferential expression that was developmentally regulated .
Pharmacokinetics
It is known that methyl 3,4-dihydroxybenzoate (mdhb), a similar compound, has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . MDHB is rapidly distributed to all organs without long-term accumulation .
Result of Action
It is known that methyl 4-chlorobenzoate undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .
Action Environment
It is known that methyl benzoate, a related compound, is a promising, environmentally safe insecticide . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Properties
IUPAC Name |
methyl 4-(chloromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-9(11)7-2-4-8(5-3-7)13-6-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBBVPZZKYTLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135922-45-1 |
Source
|
Record name | methyl 4-(chloromethoxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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